molecular formula C21H24N2O3 B2496829 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034526-74-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2496829
CAS RN: 2034526-74-2
M. Wt: 352.434
InChI Key: VONNPZFHSRTFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide often involves reactions between tryptamine derivatives and various aromatic acids in the presence of coupling agents like N,N'-Dicyclohexylcarbodiimide. For instance, Manolov, Ivanov, and Bojilov (2020) describe the preparation of a structurally similar compound through a reaction involving tryptamine and a biphenyl derivative, showcasing the typical synthetic route for such amides (Manolov, Ivanov, & Bojilov, 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds often employs techniques like 1H, 13C-NMR, UV, IR, and mass spectral data. These analyses provide detailed insights into the compound's structure, including bonding patterns, functional groups, and stereochemistry. For example, the crystal and calculated structure of a derivative were characterized, revealing the compound's molecular geometry and intermolecular interactions, indicating the importance of structural analysis in understanding compound behavior (Bai et al., 2012).

Scientific Research Applications

Natural Product Synthesis and Biological Activities

Amides from Natural Sources

Compounds similar to "N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide" have been isolated from natural sources, such as the stems of Capsicum annuum. These compounds, including new amide compounds, exhibit diverse biological activities, suggesting their potential as lead compounds for drug development (Chung-Yi Chen, Y. Yeh, & Woei-Ling Yang, 2011).

Pharmaceutical Development

Antimitotic Agents

Research into chiral isomers of certain ethyl carbamate derivatives has shown that these compounds, which share structural similarities with "N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide," are active in biological systems. This suggests their potential application in the development of antimitotic agents for cancer treatment (C. Temple & G. Rener, 1992).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(26-2)8-4-15/h3-4,6-9,11-13,20,24H,5,10,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONNPZFHSRTFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.